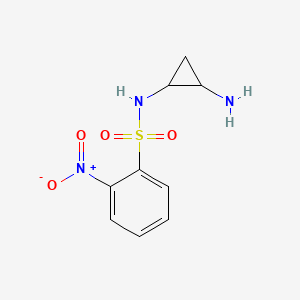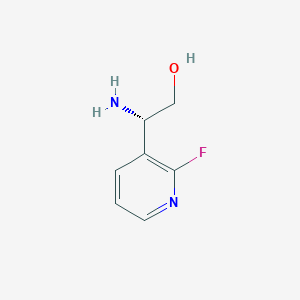![molecular formula C7H9ClN2O B13620169 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride is an organic compound that features a fused pyrrole and pyridine ring system.
Méthodes De Préparation
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride typically involves the oxidation of indole derivatives. A common method includes reacting indole with tert-butyl hydroperoxide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and sodium hydroxide for basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying biological pathways and interactions.
Industry: The compound is used in materials science for creating new materials with unique properties
Mécanisme D'action
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to these receptors, preventing their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways .
Comparaison Avec Des Composés Similaires
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system and are used in various biomedical applications.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for developing new therapeutic agents.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-6-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-6-2-1-5-3-4-8-7(5)9-6;/h1-2H,3-4H2,(H2,8,9,10);1H |
Clé InChI |
SWTPGELFTGNXFL-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=CC(=O)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)


![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)





